molecular formula C18H18ClF3N4O2S2 B2976089 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392298-97-4

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2976089
CAS No.: 392298-97-4
M. Wt: 478.93
InChI Key: YGRANAIODSHZQQ-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked ethylamide group and a cyclohexanecarboxamide moiety. Such thiadiazole derivatives are often explored for their pharmacological properties, including enzyme inhibition and antimicrobial activity, due to their ability to mimic biological nucleophiles or participate in hydrogen bonding .

The synthesis of analogous compounds typically involves alkylation of thiadiazole thiol intermediates or cyclization reactions using carbon disulfide and alkyl halides (e.g., and ). The trifluoromethyl and chloro substituents may enhance metabolic stability and target binding, as seen in related bioactive molecules .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2S2/c19-12-7-6-11(18(20,21)22)8-13(12)23-14(27)9-29-17-26-25-16(30-17)24-15(28)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRANAIODSHZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, also known by its PubChem CID 5207512, is a complex organic compound with potential biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H11ClF4N4O2SC_{18}H_{11}ClF_4N_4O_2S, and its molecular weight is approximately 490.9 g/mol. The structure features a thiadiazole moiety linked to a cyclohexanecarboxamide, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various fungal pathogens. The structure-activity relationship (SAR) indicates that modifications to the benzene ring can enhance efficacy against specific fungal strains. In particular, the compound demonstrated effective inhibition against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL .

Anticancer Properties

The compound's anticancer properties have also been investigated. It was found to exhibit antiproliferative effects on lung and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Toxicity Studies

Toxicity assessments using zebrafish embryos indicate that while the compound possesses significant biological activity, it also presents potential toxicity risks at higher concentrations. The study revealed that careful dose management is essential for safe application in therapeutic contexts .

Study 1: Antifungal Activity Evaluation

In a comparative study on various compounds with similar structures, this compound outperformed several known antifungals like pyraclostrobin in inhibiting Botrytis cinerea and Fusarium graminearum. The results are summarized in Table 1 below.

Compound NameEC50 (μg/mL)Activity Level
This compound14.44High
Pyraclostrobin81.4Moderate
Compound A25.0Moderate
Compound B50.3Low

Study 2: Anticancer Efficacy

A study conducted on the antiproliferative effects of this compound against various cancer cell lines revealed an IC50 value of approximately 16.24 nM against A549 lung cancer cells. This suggests a high level of potency compared to other compounds in the same class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Thiadiazole Substituents Side Chain Key Functional Groups
Target Compound 5-(S-ethylamide), 2-cyclohexanecarboxamide 2-chloro-5-(trifluoromethyl)phenyl Cl, CF₃, amide, thioether
4a () 5-(methylthio), 2-phenylcarboxamide Phenyl Methylthio, amide
4.1 () 5-phenyl, 2-trichloroethylacetamide 2,2,2-trichloroethyl Cl₃C, acetamide
N-(5-Chloro-1,3-thiazol-2-yl) () Thiazole core (non-thiadiazole) 2,4-difluorophenyl Cl, F, benzamide

Physicochemical Properties

  • Thermal Stability : High melting points (>200°C) are common in thiadiazoles (e.g., 4.1 in melts at 230°C), suggesting the target compound’s stability under physiological conditions .

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